IKK-2 Inhibitor VIII IKK-2 Inhibitor VIII
Brand Name: Vulcanchem
CAS No.: 406209-26-5
VCID: VC7844663
InChI: InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H
SMILES: C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl
Molecular Formula: C21H25ClN4O2
Molecular Weight: 400.9 g/mol

IKK-2 Inhibitor VIII

CAS No.: 406209-26-5

Cat. No.: VC7844663

Molecular Formula: C21H25ClN4O2

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

IKK-2 Inhibitor VIII - 406209-26-5

Specification

CAS No. 406209-26-5
Molecular Formula C21H25ClN4O2
Molecular Weight 400.9 g/mol
IUPAC Name 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H
Standard InChI Key QVYAMWAKDKEKMM-UHFFFAOYSA-N
SMILES C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl
Canonical SMILES C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl

Introduction

Chemical Identity and Structural Characteristics

IKK-2 Inhibitor VIII exists in two primary forms: the free base (C₂₁H₂₄N₄O₂) and the hydrochloride salt (C₂₁H₂₅ClN₄O₂). The free base has a molecular weight of 364.4 g/mol , while the hydrochloride form weighs 400.9 g/mol . The compound’s structure features a 2-amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(piperidin-4-yl)nicotinonitrile core, with the hydrochloride salt enhancing solubility for experimental use .

Table 1: Key Chemical Properties

PropertyFree BaseHydrochloride Salt
CAS Number406208-42-2 406209-26-5
Molecular FormulaC₂₁H₂₄N₄O₂C₂₁H₂₅ClN₄O₂
Molecular Weight364.4 g/mol400.9 g/mol
SolubilityDMSO DMSO, aqueous buffers
Storage Conditions-20°C, desiccated -20°C, protected from light

The compound’s 3D conformation reveals critical interactions with IKKβ’s ATP-binding pocket, particularly through hydrogen bonding with Glu149 and backbone amides in the kinase domain .

Mechanism of Action and Kinase Selectivity

IKK-2 Inhibitor VIII selectively targets the IKKβ subunit within the IKK complex (comprising IKKα, IKKβ, and NEMO/IKKγ), which regulates canonical NF-κB signaling. Upon activation by upstream kinases like TAK1, IKKβ phosphorylates IκBα at Ser32/Ser36, marking it for proteasomal degradation and enabling NF-κB nuclear translocation . The inhibitor blocks this process by competitively binding to IKKβ’s kinase domain, preventing autophosphorylation at Ser177/Ser181 required for activation .

Kinase profiling across 140 targets reveals exceptional selectivity:

  • IKKβ inhibition: 94% (6% residual activity)

  • Near-complete sparing: IKKε (87%), TBK1 (80%), and MAPK family members (e.g., ERK1: 15% inhibition)

  • Off-target effects: Moderate inhibition of CDK2-Cyclin A (68% inhibition) and JAK2 (73% inhibition) at 10 μM

This selectivity profile enables precise dissection of IKKβ-dependent pathways without broad kinase interference.

Pharmacological and Functional Properties

In Vitro Efficacy

In cellular models, IKK-2 Inhibitor VIII:

  • Suppresses TNFα-induced NF-κB reporter activity (IC₅₀ = 40 nM in A549 cells)

  • Inhibits growth of HTLV-1-infected T-cell lines (IC₅₀ = 3.1–23.6 μM)

  • Blocks LMP1-mediated JNK activation in B-cells, revealing IKKβ’s non-canonical signaling role

In Vivo Performance

Rodent studies demonstrate:

  • Oral bioavailability: 16% in mice, 60% in rats

  • Anti-inflammatory activity: 1 mg/kg dose reduces arachidonic acid-induced ear edema by 62%

  • Favorable pharmacokinetics: Low clearance (0.33 L/h/kg in rats), half-life >4 hours

Research Applications and Therapeutic Implications

Inflammation and Autoimmunity

The compound’s efficacy in suppressing NF-κB-driven cytokine production (e.g., IL-6, TNFα) has been validated in macrophage and synovial cell models, supporting its use in studying rheumatoid arthritis and sepsis .

Oncology

IKK-2 Inhibitor VIII induces apoptosis in NF-κB-dependent cancers:

  • Adult T-cell leukemia: Selectively kills HTLV-1-infected cells (IC₅₀ = 3.1 μM vs. 23.6 μM in Jurkat)

  • Lymphoma: Blocks LMP1/NF-κB survival signals in EBV-transformed B-cells

Virology

Studies utilizing this inhibitor have elucidated mechanisms of viral latency maintenance, particularly in herpesviruses exploiting NF-κB for persistent infection .

ParameterRecommendation
Stock solution10 mM in DMSO
Working concentration10 nM–10 μM
Cell permeabilityHigh (Papp = 62.3×10⁻⁷ cm/s)
Light sensitivityProtect from light

Stability testing indicates >95% purity retention at -20°C for 24 months when stored desiccated .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator